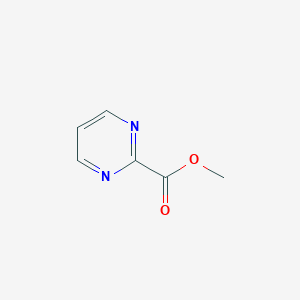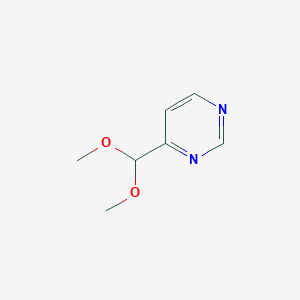
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
Vue d'ensemble
Description
“2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol” is a chemical compound with the molecular formula C10H13NO2 . It is a derivative of 2-Methyl-1,2,3,4-tetrahydroisoquinoline, which is a liquid at room temperature . This compound belongs to the class of organic compounds known as tetrahydroisoquinolines .
Synthesis Analysis
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has been a subject of research. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a methyl group attached to one of the nitrogen atoms . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .
Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are complex and can involve various pathways. Mechanistically, the reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction .
Physical And Chemical Properties Analysis
2-Methyl-1,2,3,4-tetrahydroisoquinoline has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 46.7±0.3 cm3 and a molar volume of 147.3±3.0 cm3 .
Applications De Recherche Scientifique
Neurotransmitter Function Control
Field
Neuroscience
Application Summary
The compound “2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol” has been studied for its potential role in the control of neurotransmitter function .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, such studies typically involve administering the compound to laboratory animals and observing changes in neurotransmitter function.
Results
The studies suggested a role for endogenous tetrahydroisoquinolines in the control of neurotransmitter function, and prevention of neurotoxicity related to Monoamine oxidase (MAO) activity in the brain .
Treatment of Neurodegenerative Disorders
Field
Medicinal Chemistry
Application Summary
Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, such studies typically involve synthesizing the compound and testing its effects on various pathogens and disorders in laboratory settings.
Results
The studies found that 1,2,3,4-tetrahydroisoquinolines based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Inhibitor of Monoamine Oxidase
Field
Pharmacology
Application Summary
The compound “2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol” has been studied for its potential role as an inhibitor of monoamine oxidase A and B in rat brain structures .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, such studies typically involve administering the compound to laboratory animals and observing changes in monoamine oxidase activity.
Results
The studies have shown that both compounds are inhibitors of monoamine oxidase A and B in rat brain structures .
Chemical Synthesis
Field
Chemistry
Application Summary
The compound “2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol” is used in chemical synthesis . It’s a building block in the synthesis of more complex molecules.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, such studies typically involve using the compound as a starting material in various chemical reactions.
Results
The results of these syntheses would vary depending on the specific reactions and conditions used .
Orientations Futures
The future directions in the research of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and mechanisms of action. Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .
Propriétés
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIYKRHRXZGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545543 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
CAS RN |
23824-25-1 | |
| Record name | 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23824-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)









